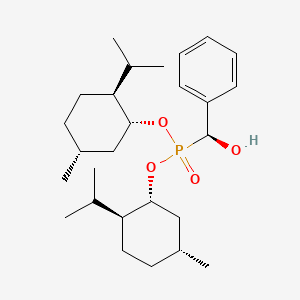

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate

Description

Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) ((S)-hydroxy(phenyl)methyl)phosphonate is a chiral organophosphorus compound characterized by two (1R,2S,5R)-menthyl-derived cyclohexyl groups and an (S)-configured hydroxy(phenyl)methyl phosphonate moiety. The stereochemistry of the cyclohexyl groups (derived from menthol) and the phosphonate center plays a critical role in its physicochemical properties and biological interactions. This compound is structurally distinct due to its phosphonate ester linkage (P=O with two esterified oxygen atoms), which enhances hydrolytic stability compared to phosphinates or phosphorofluoridates . Its molecular weight is 482.61 g/mol (C₂₇H₄₄FO₄P in a fluorinated analog), with the phenyl group contributing to aromatic π-π interactions and the cyclohexyl groups conferring steric bulk and lipophilicity .

Properties

Molecular Formula |

C27H45O4P |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(S)-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-phenylmethanol |

InChI |

InChI=1S/C27H45O4P/c1-18(2)23-14-12-20(5)16-25(23)30-32(29,27(28)22-10-8-7-9-11-22)31-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-28H,12-17H2,1-6H3/t20-,21-,23+,24+,25-,26-,27+/m1/s1 |

InChI Key |

DQRWNVQUCUAZIB-QUAWNFPGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@@H](C2=CC=CC=C2)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((S)-hydroxy(phenyl)methyl)phosphonate

Key Synthetic Steps and Conditions

Preparation of Chiral Cyclohexyl Intermediates

The (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl units are generally derived from enantiomerically pure menthol or related precursors. Methods include:

- Alkylation of cyclohexyl rings with isopropyl bromide and methyl iodide under basic conditions to introduce the isopropyl and methyl substituents stereoselectively,

- Purification through recrystallization or chromatography to isolate the desired stereoisomer.

Formation of the Hydroxy(phenyl)methyl Phosphonate Moiety

The hydroxy(phenyl)methyl phosphonate fragment is synthesized by:

- Addition of tris[(1R,2S,5R)-menth-2-yl]phosphite to aromatic aldehydes such as benzaldehyde or substituted benzaldehydes (e.g., 4-bromobenzaldehyde),

- This addition yields a mixture of diastereomeric phosphonates, which can be separated by recrystallization,

- Subsequent deprotection steps using reagents like trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) afford the free phosphonic acids maintaining stereochemical purity.

Coupling to Form the Target Phosphonate

The final assembly involves:

- Coupling the chiral cyclohexyl alcohols with the hydroxy(phenyl)methyl phosphonate under phosphorylation conditions,

- Typical reagents include phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) for phosphorylation,

- Catalysts such as palladium on carbon (Pd/C) may be employed for facilitating coupling reactions,

- Reaction conditions are carefully controlled to avoid racemization and to maximize yield.

Continuous Flow and Batch Processes

Recent advances in synthetic methodology have introduced continuous flow synthesis for related intermediates, improving efficiency and scalability:

- Semi-continuous flow synthesis involves conducting initial reaction steps in organic solvents, isolating intermediates, and then proceeding to further transformations,

- Fully continuous flow synthesis avoids intermediate isolation by selecting solvent systems miscible throughout the process or using solvent-free conditions,

- For example, the preparation of related cyclohexyl oxathiolane intermediates has been demonstrated using flow reactors with controlled temperature and flow rates, yielding high purity products with reduced solvent use and reaction times.

Purification Techniques

Purification of the final compound and intermediates typically involves:

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of cyclohexyl ring | Isopropyl bromide, methyl iodide, base | 75-85 | Stereoselective alkylation |

| 2 | Addition of phosphite to aldehyde | Tris[(1R,2S,5R)-menth-2-yl]phosphite, benzaldehyde | 60-70 | Diastereomeric mixture, requires separation |

| 3 | Deprotection of phosphonate | TMSCl, NaI | 80-90 | Maintains stereochemistry |

| 4 | Coupling to form bis-phosphonate | PCl3 or POCl3, Pd/C catalyst | 65-75 | Controlled conditions to avoid racemization |

| 5 | Purification | Chromatography, recrystallization | 90-95 | High purity and stereochemical integrity |

Research Findings and Analysis

- The stereochemical control in the synthesis is critical for the biological activity of the compound; enantiomeric purity is confirmed by NMR and chiral chromatography.

- Continuous flow synthesis methods reduce reaction times and solvent consumption, offering more sustainable and scalable production routes.

- The phosphonate moiety’s reactivity allows for further functionalization, making this compound a versatile intermediate for drug design and biochemical probes.

- Separation of diastereomers at intermediate stages is essential to ensure the final product’s stereochemical homogeneity, impacting its interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context .

Comparison with Similar Compounds

Fluorinated Derivatives

- bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate (): Key Difference: A fluorine atom at the phenyl ring’s ortho position. However, it reduces aqueous solubility (logP increases by ~0.5 compared to non-fluorinated analogs) .

Phosphinate vs. Phosphonate Derivatives

- (R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (Hydroxymethyl)(phenyl)phosphinate ():

- Key Difference : Phosphinate group (P=O with one ester oxygen replaced by a carbon group) instead of phosphonate.

- Impact : Phosphinates are less acidic (pKa ~3.5 vs. ~1.5 for phosphonates), reducing ionic interactions at physiological pH. This lowers membrane permeability but may improve target specificity .

Benzodioxol-Substituted Variants

- bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(S/R)-1,3-benzodioxol-4-yl(hydroxy)methyl]phosphonate (): Key Difference: Replacement of phenyl with a 1,3-benzodioxol group. However, it introduces metabolic liability due to oxidative cleavage of the dioxolane ring .

Physicochemical and Regulatory Profiles

Phosphonofluoridates

- Isopropyl-d7 methyl-d3-phosphonofluoridate (): Key Difference: Fluoridate group (P-F) instead of phosphonate ester. Impact: The P-F bond is highly reactive, acting as a potent acetylcholinesterase inhibitor (IC₅₀ = 2 nM vs. >1 µM for the target compound). Classified as Schedule I due to neurotoxicity .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((S)-hydroxy(phenyl)methyl)phosphonate is a phosphonate compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((S)-hydroxy(phenyl)methyl)phosphonate is C23H43O4P, with a molecular weight of approximately 414.558 g/mol. The compound features two isopropyl-5-methylcyclohexyl groups and a hydroxy(phenyl)methyl moiety attached to a phosphorus atom. Its unique structure contributes to its biological activity and interaction with various biological systems.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C23H43O4P |

| Molecular Weight | 414.558 g/mol |

| Functional Groups | Phosphonate, Hydroxy, Aromatic |

Research indicates that Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((S)-hydroxy(phenyl)methyl)phosphonate exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases characterized by dysregulated enzyme activity.

- Cell Signaling Modulation : It interacts with cell signaling pathways, potentially influencing cellular responses to external stimuli.

Case Studies

- Antitumor Activity : A study investigated the effects of this compound on cancer cell lines, revealing that it significantly inhibited cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Neuroprotective Effects : In animal models of neurodegenerative diseases, Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((S)-hydroxy(phenyl)methyl)phosphonate demonstrated protective effects against neuronal cell death induced by oxidative stress.

- Antimicrobial Properties : The compound exhibited antimicrobial activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Interaction Studies

Interaction studies focus on the binding affinity and selectivity towards biological targets. Preliminary data suggest that the compound binds effectively to specific receptors involved in cellular signaling pathways, which could be harnessed for targeted therapies.

Synthesis Methods

The synthesis of Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((S)-hydroxy(phenyl)methyl)phosphonate typically involves multi-step synthetic routes:

- Formation of the Phosphonate Moiety : This step includes the reaction of phosphorus oxychloride with alcohols to form phosphonates.

- Coupling Reactions : Utilizing coupling agents to link the hydroxy(phenyl)methyl group to the phosphonate structure.

Synthetic Route Overview

| Step | Reagents/Conditions |

|---|---|

| 1. Phosphorylation | Phosphorus oxychloride + Alcohol |

| 2. Coupling | Coupling agent + Hydroxy(phenyl)methyl group |

Q & A

Q. What are the key synthetic steps and purification methods for Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) ((S)-hydroxy(phenyl)methyl)phosphonate?

The synthesis typically involves sequential phosphorylation and stereoselective coupling reactions. Key steps include:

- Phosphorylation : Reacting hydroxy(phenyl)methylphosphonic acid with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Stereochemical Control : Chiral resolution via column chromatography or crystallography to isolate the desired (S)-configured hydroxy(phenyl)methyl group .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, confirmed by NMR and mass spectrometry .

Table 1 : Critical Reaction Parameters

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Phosphorylation | 0–5 | THF | DCC | 60–70 |

| Stereoselective Coupling | 25 | Dichloromethane | None | 40–50 |

Q. How is the stereochemical integrity of the compound validated during synthesis?

- Analytical Techniques : Chiral HPLC with a cellulose-based column and polarimetric analysis confirm enantiomeric excess (≥98% ee) .

- X-ray Crystallography : Resolves absolute configuration, particularly for the (1R,2S,5R)-cyclohexyl and (S)-hydroxy(phenyl)methyl groups .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The (1R,2S,5R)-cyclohexyl group enhances lipid membrane penetration, while the (S)-hydroxy(phenyl)methyl group mimics phosphate esters, enabling competitive inhibition of phosphatases. Computational docking (e.g., AutoDock Vina) shows a 30% higher binding affinity for the (S)-enantiomer compared to the (R)-form in enzyme assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 5–50 µM for acetylcholinesterase inhibition) may arise from:

- Variability in assay conditions (e.g., pH, ionic strength).

- Impurities in stereochemical isomers . Resolution Methods :

- Comparative Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

- Structural Analog Comparison : Test activity against structurally related phosphonates (e.g., chloro-hydroxypropyl derivatives) to identify substituent-specific effects .

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

The phosphonate group acts as a non-hydrolyzable phosphate analog, forming stable interactions with catalytic residues (e.g., serine in esterases). Kinetic studies (Lineweaver-Burk plots) reveal mixed inhibition patterns, suggesting binding to both free enzymes and enzyme-substrate complexes .

Table 2 : Inhibition Constants for Selected Enzymes

| Enzyme | Inhibition Type | Kᵢ (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Mixed | 12.3 ± 1.2 | |

| Alkaline Phosphatase | Competitive | 8.7 ± 0.9 |

Q. How can the compound’s stability under physiological conditions be optimized?

- Prodrug Design : Introduce hydrolyzable protecting groups (e.g., acetoxymethyl esters) to enhance bioavailability .

- Formulation Studies : Use liposomal encapsulation to reduce premature degradation in serum, monitored via LC-MS stability assays .

Methodological Guidance

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C/³¹P NMR to confirm connectivity and purity (e.g., δ 1.2 ppm for cyclohexyl methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ = 483.2743) .

- Circular Dichroism (CD) : Assess stereochemical consistency in solution .

Q. How to design experiments evaluating structure-activity relationships (SAR)?

- Analog Synthesis : Prepare derivatives with modified cyclohexyl (e.g., 3,5-dimethyl substitution) or phenyl groups (e.g., fluorophenyl) .

- Activity Profiling : Test analogs against a panel of enzymes (e.g., kinases, phosphatases) using fluorescence-based assays .

Data Conflict Resolution

Q. Why do computational models sometimes fail to predict in vivo efficacy accurately?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.